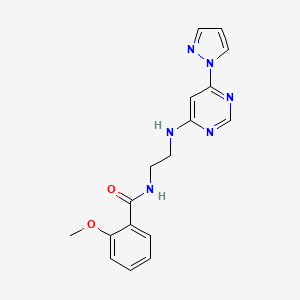

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrimidine ring, which is further connected to a benzamide moiety

Properties

IUPAC Name |

2-methoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-25-14-6-3-2-5-13(14)17(24)19-9-8-18-15-11-16(21-12-20-15)23-10-4-7-22-23/h2-7,10-12H,8-9H2,1H3,(H,19,24)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCQOYZGKWBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloropyrimidine with 3-amino-5-methyl-1H-pyrazole to form the pyrazolyl-pyrimidine intermediate . This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide as an anticancer agent. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it has demonstrated activity against various cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs .

Case Study:

A study investigated the compound's efficacy against breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests that the compound could be developed into a therapeutic agent for breast cancer treatment.

Neurological Applications

The compound also exhibits promising properties as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders, including schizophrenia and depression. By modulating these receptors, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide may help in restoring normal neurotransmission .

Case Study:

Research has shown that compounds targeting mGluRs can alleviate symptoms in animal models of anxiety and depression. The specific interactions of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide with these receptors could lead to novel treatments for mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is crucial for optimizing its pharmacological properties. Modifications at different sites on the molecule can significantly affect its biological activity.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

- 5-Hexyl-3-(2-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino-1(2)H-1,2,4-triazole

- 2-(3,5-Dipropyl-4-ethyl-1H-pyrazol-1-yl)-6-methyl-4-(5-methyl-1H-pyrazol-1-yl)aminopyrimidine

Uniqueness

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is unique due to its specific combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other applications .

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole and pyrimidine moiety linked via an aminoethyl chain to a methoxybenzamide. The molecular formula is , with a molecular weight of 302.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.35 g/mol |

| CAS Number | Not specified |

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown efficacy against malaria parasites by targeting PfATP4, an essential Na-ATPase enzyme in Plasmodium falciparum. The incorporation of specific functional groups has been found to enhance both aqueous solubility and metabolic stability, which are critical for in vivo efficacy .

Anticancer Potential

Research has demonstrated that pyrazole and pyrimidine derivatives possess anticancer activity by inhibiting various kinases involved in tumor progression. For example, compounds designed as RET kinase inhibitors have shown promising results in preclinical models, suggesting that N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide may also exhibit similar properties due to its structural components .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. Some studies suggest that benzamide derivatives can inhibit bacterial growth effectively, indicating that the target compound may also possess antimicrobial characteristics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide. Key findings include:

- Pyrazole and Pyrimidine Moieties : The presence of these heterocycles is essential for biological activity, as they contribute to the binding affinity with target enzymes.

- Substituents on the Benzamide Ring : Modifications on the methoxy group can significantly influence solubility and permeability, which are vital for drug-like properties.

Case Study 1: Antiparasitic Efficacy

A study focused on optimizing pyrimidine derivatives for malaria treatment found that specific substitutions led to enhanced potency against PfATP4. The compound exhibited an EC50 value of 0.064 μM when modified appropriately, showcasing how structural changes can impact biological efficacy significantly .

Case Study 2: Anticancer Activity

In a series of experiments evaluating RET kinase inhibitors, compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide demonstrated moderate to high potency in inhibiting cell proliferation in cancer models. The lead compound showed IC50 values in the nanomolar range, indicating strong potential for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.